Anisotropine methylbromide

Descripción general

Descripción

El metilbromuro de anisotropina es un compuesto de amonio cuaternario que se ha utilizado como antiespasmódico y antagonista muscarínico. Se introdujo en el mercado en la década de 1960 como tratamiento adyuvante para las úlceras pépticas. El compuesto funciona reduciendo la motilidad y la actividad secretora del sistema gastrointestinal, y tiene una leve acción relajante en los conductos biliares y la vesícula biliar .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El metilbromuro de anisotropina se sintetiza mediante la reacción de anisotropina con bromuro de metilo. La reacción implica la formación de una sal de amonio cuaternario, que resulta de la metilación del grupo amino en la anisotropina .

Métodos de Producción Industrial: La producción industrial de metilbromuro de anisotropina suele implicar reacciones de metilación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir etapas como la purificación y la cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Reaction Conditions:

| Component | Details |

|---|---|

| Reactants | Anisotropine + Methyl bromide |

| Solvent | Acetone or organic solvent |

| Temperature | Controlled (exact range unspecified) |

| Yield | Nearly quantitative after recrystallization |

| By-products | Minimal under optimal conditions |

The process involves:

-

Methylation : The tertiary amine group of anisotropine undergoes nucleophilic substitution (SN2) with methyl bromide, forming the quaternary ammonium center .

-

Crystallization : The product precipitates in acetone, yielding white crystals with a melting point of 329°C .

Substitution Reactions

As a quaternary ammonium compound, this compound primarily participates in substitution reactions :

Key Features:

-

Nucleophilic Displacement : The bromide ion (Br⁻) can be replaced by other nucleophiles (e.g., hydroxide, chloride) in SN2 mechanisms .

-

Steric Effects : The bulky tropine ester group creates steric hindrance, favoring SN2 over elimination (E2) pathways .

Example Reaction:

Hydrolysis

The compound undergoes enzymatic hydrolysis in vivo, primarily in the liver:

Metabolic Pathway:

| Parameter | Details |

|---|---|

| Enzyme | Esterases |

| Site of Action | Hepatic tissue |

| Products | Tropine derivative + 2-propylvaleric acid |

| Bioavailability Impact | Hydrolysis contributes to its short duration of action . |

Stability and Degradation

This compound demonstrates stability under standard conditions but degrades under extreme pH or heat:

Degradation Products:

-

Thermal Decomposition : Above 329°C, decomposition yields volatile brominated compounds and carbonaceous residues .

-

Acidic/Basic Hydrolysis : Rapid breakdown in strongly acidic (pH < 2) or alkaline (pH > 10) environments, releasing tropine and methyl bromide .

Comparative Reactivity

Compared to other anticholinergics:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| Atropine | Ester hydrolysis (non-quaternary) | Higher systemic absorption |

| Homatropine MB | Similar substitution reactions | Greater ocular vs. GI specificity. |

| Ipratropium | Quaternary ammonium with limited hydrolysis | Inhalation-specific use |

Industrial and Laboratory Handling

Aplicaciones Científicas De Investigación

Chemistry

Anisotropine methylbromide serves as a reagent in organic synthesis, particularly in the study of quaternary ammonium compounds. Its unique chemical properties allow researchers to explore various reaction mechanisms and synthesize related compounds.

Biology

In biological research, this compound has been investigated for its effects on the gastrointestinal system. It inhibits the muscarinic actions of acetylcholine, leading to decreased motility and secretory activity in the gastrointestinal tract. This property has made it a subject of study for potential treatments of gastrointestinal disorders.

Medicine

Historically, this compound was introduced as an adjunct treatment for peptic ulcers in the 1960s. Its applications include:

- Antispasmodic Effects : It reduces spasms in the gastrointestinal tract, making it useful for treating conditions like irritable bowel syndrome.

- Adjunct Therapy : It has been used alongside antacids or histamine H₂-receptor antagonists to further reduce gastric acid secretion and delay gastric emptying .

Case Study 1: Antisecretory Effects

A double-blind crossover study evaluated the nocturnal antisecretory effects of this compound on gastric secretion. The results demonstrated that high doses significantly reduced acid secretion without major side effects on heart rate or blood pressure, indicating its potential for nighttime therapy in peptic ulcer disease .

Case Study 2: Gastrointestinal Spasm Relief

Another study compared the efficacy of this compound with belladonna alkaloids and phenobarbital in relieving gastrointestinal spasms. The findings suggested that this compound provided effective relief comparable to traditional treatments .

Comparative Data Table

| Compound Name | Primary Use | Mechanism of Action | Specificity |

|---|---|---|---|

| This compound | Antispasmodic | Muscarinic receptor antagonist | Gastrointestinal tract |

| Atropine | Anticholinergic | Muscarinic receptor antagonist | Broader systemic effects |

| Scopolamine | Anticholinergic | Muscarinic receptor antagonist | CNS effects |

| Homatropine Methylbromide | Ophthalmic | Muscarinic receptor antagonist | Eye and respiratory system |

Mecanismo De Acción

El metilbromuro de anisotropina ejerce sus efectos inhibiendo las acciones muscarínicas de la acetilcolina sobre las estructuras inervadas por los nervios colinérgicos posganglionares. Se une a los receptores muscarínicos, bloqueando la acción de la acetilcolina, lo que lleva a una reducción de la motilidad y la actividad secretora en el sistema gastrointestinal .

Dianas Moleculares y Vías:

- Se dirige a los receptores muscarínicos (M1, M2, M3, M4, M5).

- Inhibe el sistema nervioso parasimpático, lo que lleva a una disminución de la motilidad y las secreciones gastrointestinales .

Compuestos Similares:

- Metilbromuro de homatropina

- Atropina

- Escopolamina

Comparación: El metilbromuro de anisotropina es único en su acción específica sobre el tracto gastrointestinal en comparación con otros antagonistas muscarínicos como la atropina y la escopolamina, que tienen efectos sistémicos más amplios. El metilbromuro de homatropina, aunque similar, se utiliza más por sus efectos en los ojos y el sistema respiratorio .

Singularidad:

- Más específico para el tracto gastrointestinal.

- Menos efectos secundarios sistémicos en comparación con otros antagonistas muscarínicos .

Comparación Con Compuestos Similares

- Homatropine methylbromide

- Atropine

- Scopolamine

Comparison: Anisotropine methylbromide is unique in its specific action on the gastrointestinal tract compared to other muscarinic antagonists like atropine and scopolamine, which have broader systemic effects. Homatropine methylbromide, while similar, is used more for its effects on the eyes and respiratory system .

Uniqueness:

- More specific to the gastrointestinal tract.

- Less systemic side effects compared to other muscarinic antagonists .

Actividad Biológica

Anisotropine methylbromide, also known as octatropine methylbromide, is a quaternary ammonium compound primarily recognized for its role as a muscarinic antagonist. Initially introduced in the 1960s as an adjunct treatment for peptic ulcers, its clinical use has diminished due to the advent of more effective therapies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.

- Molecular Formula : CHBrNO

- Molar Mass : 362.352 g/mol

- CAS Number : 80-50-2

This compound exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, M3, and M5 subtypes. This inhibition leads to a decrease in the action of acetylcholine on smooth muscle and exocrine glands, resulting in various physiological effects:

- Reduced gastrointestinal motility : Inhibits peristalsis and secretory activity.

- Antisecretory effects : Decreases gastric acid secretion and salivary production.

- Relaxation of smooth muscle : Exhibits a relaxant effect on bile ducts and urinary bladder.

The compound's pharmacological profile indicates that smaller doses primarily inhibit secretions and cause pupil dilation, while larger doses are necessary to achieve significant reductions in gastrointestinal motility and urinary tract activity .

Pharmacokinetics

- Bioavailability : Approximately 10% to 25% when administered orally.

- Absorption : Gastrointestinal absorption is poor and irregular.

- Metabolism : Primarily hepatic via enzymatic hydrolysis.

- Elimination Route : Exact elimination half-life remains unspecified.

Efficacy in Peptic Ulcer Treatment

- Double-Blind Study on Nocturnal Gastric Secretion :

- Combination Therapy Evaluation :

- Diazepam Interaction Study :

Summary of Biological Activities

| Activity | Description |

|---|---|

| Muscarinic Antagonism | Blocks acetylcholine at mAChRs, reducing GI motility and secretions |

| Antisecretory Effects | Decreases gastric acid secretion and salivary output |

| Smooth Muscle Relaxation | Relaxes bile ducts and urinary bladder |

| Dose Dependency | Smaller doses inhibit secretions; larger doses affect motility |

Propiedades

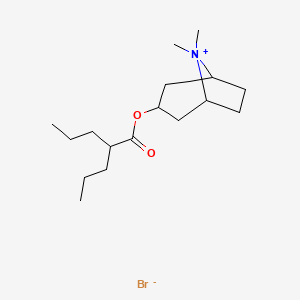

IUPAC Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFKGMJOKUZAJM-JXMYBXCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022612 | |

| Record name | Anisotropine methylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.4 [ug/mL] (The mean of the results at pH 7.4), SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER | |

| Record name | SID855548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THERE IS CLINICAL IMPRESSION THAT QUATERNARY AMMONIUM CMPD HAVE RELATIVELY GREATER EFFECT ON GASTROINTESTINAL ACTIVITY & THAT DOSES NECESSARY TO TREAT GASTROINTESTINAL DISORDERS ARE, CONSEQUENTLY...MORE READILY TOLERATED; THIS HAS BEEN ATTRIBUTED TO ADDITIONAL ELEMENT OF GANGLIONIC BLOCK. /QUATERNARY AMMONIUM CMPD/, RATIO OF GANGLIONIC BLOCKING TO ANTIMUSCARINIC ACTIVITY IS GREATER FOR CMPD WITH QUATERNARY AMMONIUM STRUCTURE BECAUSE OF THEIR GREATER POTENCY AT NICOTINIC RECEPTORS; SOME OF SIDE EFFECTS SEEN AFTER HIGH DOSES ARE DUE TO GANGLIONIC BLOCKADE. /QUATERNARY AMMONIUM CMPD/, ANTISPASMODICS ARE COMPETITIVE ANTAGONISTS OF ACETYLCHOLINE, WHICH IS RELEASED @ ENDINGS OF PARASYMPATHETIC NERVES SUPPLYING GI TRACT. ...THESE DRUGS CAUSE MEAN REDUCTION OF BASAL ACID OUTPUT OF ABOUT 50%. THEY ALSO REDUCE MAXIMAL ACID OUTPUT BY 15 TO 50%. /ANTISPASMODICS/ | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES | |

CAS No. |

80-50-2 | |

| Record name | Anisotropine methylbromide [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisotropine methylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octatropine methylbromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M960DHIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

329 °C | |

| Record name | ANISOTROPINE METHYLBROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.